CID 10729186

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

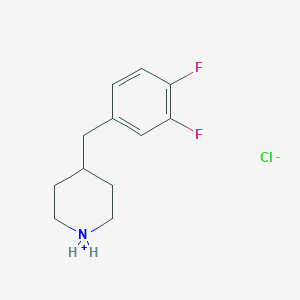

4-[(3,4-difluorophenyl)methyl]piperidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUSUTUYQVFFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1CC2=CC(=C(C=C2)F)F.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Chloroethyl Groups (Nucleophilic Substitution)

The bis(2-chloroethyl)amino moiety undergoes alkylation or elimination under specific conditions :

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaOH (aq.), 60°C | Amines, thioethers, or ethers |

| Dehydrohalogenation | KOtBu, DMSO, 100°C | Vinylamine derivatives |

Dinitrile Group Transformations

The propanedinitrile group participates in:

Multicomponent Reactions (MCRs)

CID 10729186 serves as a dienophile or electrophile in MCRs due to its electron-deficient ethenyl and nitrile groups :

Example Reaction with Diamines

| Components | Conditions | Product | Yield |

|---|---|---|---|

| This compound + Ethylenediamine | HO, RT, 10 min | Imidazolidin-2-ylidene-indenedione | 98% |

Mechanistic Insight

-

The ethenyl group undergoes Michael addition with nucleophilic diamines.

Stability and Degradation

Comparative Reaction Table

Q & A

Basic Research Questions

Q. How to formulate a focused and measurable research question in scientific investigations?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Ensure specificity by narrowing broad topics (e.g., "How does [variable X] influence [outcome Y] in [specific context]?"). Test the question for clarity and feasibility with peer feedback . Avoid vague terms like "explore" or "investigate"; instead, use action-oriented verbs (e.g., "compare," "evaluate") .

Q. What are the key components of a robust experimental design in computational research?

- Methodological Answer :

- Define Variables : Clearly distinguish independent, dependent, and confounding variables.

- Reproducibility : Document code, datasets, and hyperparameters (e.g., for models like BERT) to enable replication .

- Control Groups : Use baseline models or control experiments to validate results.

- Ethical Compliance : Obtain institutional review for human-subject data or sensitive algorithms .

Q. How to conduct a systematic literature review to identify research gaps?

- Methodological Answer :

- Search Strategy : Use Boolean operators (AND/OR/NOT) in databases like PubMed, IEEE Xplore, or Google Scholar. Filter by publication date (e.g., last 5–10 years) and study type .

- Screening Process : Apply PRISMA guidelines to exclude irrelevant studies. Use tools like Zotero for citation management .

- Gap Analysis : Categorize findings into themes (e.g., "established theories" vs. "contradictory evidence") and map unresolved questions .

Advanced Research Questions

Q. How can researchers optimize pre-trained language models like BERT for specific NLP tasks while addressing data bias?

- Methodological Answer :

- Fine-Tuning : Use domain-specific corpora (e.g., medical texts) to retrain BERT’s top layers. Validate with cross-domain datasets to test generalization .

- Bias Mitigation : Apply adversarial debiasing or reweighting techniques to training data. Quantify bias using metrics like demographic parity .

- Interpretability : Use attention visualization tools (e.g., LIME) to identify model biases in token-level predictions .

Q. What methodologies are effective in resolving contradictions between primary data and existing literature?

- Methodological Answer :

- Triangulation : Combine qualitative (e.g., interviews) and quantitative (e.g., surveys) methods to cross-validate findings .

- Sensitivity Analysis : Test if statistical inconsistencies arise from outliers, sampling bias, or model assumptions. Use robustness checks (e.g., bootstrapping) .

- Contextual Reassessment : Re-examine literature for contextual differences (e.g., population demographics, experimental conditions) that may explain discrepancies .

Q. How to design mixed-methods research to triangulate findings in interdisciplinary studies?

- Methodological Answer :

- Sequential Design : Conduct qualitative interviews to generate hypotheses, followed by quantitative surveys to test them .

- Data Integration : Use joint displays to map qualitative themes onto quantitative results (e.g., thematic analysis paired with regression coefficients) .

- Validation Loops : Iteratively refine instruments (e.g., questionnaires) based on pilot data to align with research objectives .

Key Methodological Frameworks Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.